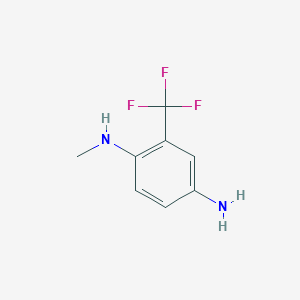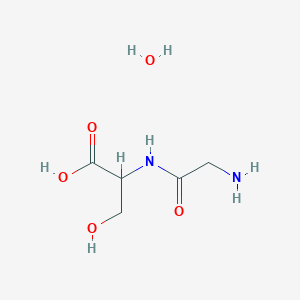
Glycyl-DL-serine Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-DL-serine Hydrate is a dipeptide composed of glycine and serine. It is a white crystalline solid that is commonly found in its hydrated form. The compound has the molecular formula C5H10N2O4·xH2O and a molecular weight of 162.15 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Glycyl-DL-serine Hydrate is typically synthesized through the condensation reaction of glycine and serine. The reaction can be carried out using different methods, including the mixed-anhydride method and the carbodiimide method . In the mixed-anhydride method, glycine and serine are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Analyse Des Réactions Chimiques
Glycyl-DL-serine Hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield amino alcohols .
Applications De Recherche Scientifique
Glycyl-DL-serine Hydrate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins . In biology, it serves as a model compound for studying peptide interactions and enzyme-substrate relationships. In medicine, this compound is investigated for its potential therapeutic effects, including its role in promoting wound healing and tissue regeneration . Additionally, it is used in the food industry as a flavor enhancer and in the cosmetic industry for its moisturizing properties .
Mécanisme D'action
The mechanism of action of Glycyl-DL-serine Hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis and degradation. The compound can also modulate cellular signaling pathways by interacting with receptors and other proteins. For example, this compound can influence the activity of serine proteases, which play a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
Glycyl-DL-serine Hydrate is similar to other glycyl peptides, such as Glycyl-DL-threonine and Glycyl-DL-valine . it is unique in its specific combination of glycine and serine, which imparts distinct chemical and biological properties. Compared to Glycyl-DL-threonine, this compound has a simpler structure and is more readily synthesized. In contrast, Glycyl-DL-valine has a bulkier side chain, which affects its solubility and reactivity .
Propriétés
Formule moléculaire |
C5H12N2O5 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C5H10N2O4.H2O/c6-1-4(9)7-3(2-8)5(10)11;/h3,8H,1-2,6H2,(H,7,9)(H,10,11);1H2 |
Clé InChI |
ZONZNQBJUJLKMD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)NC(=O)CN)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


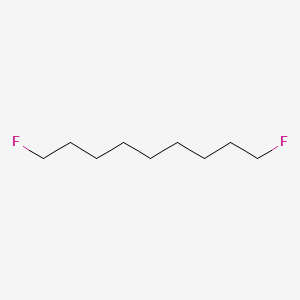

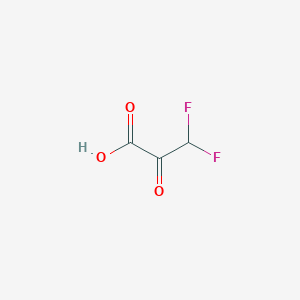
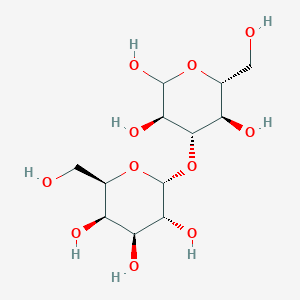
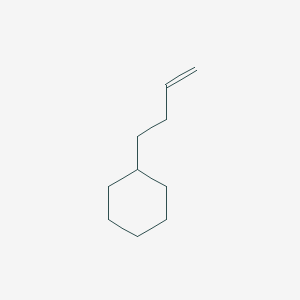

![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
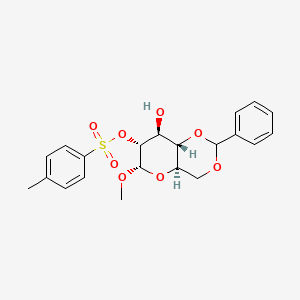


![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
